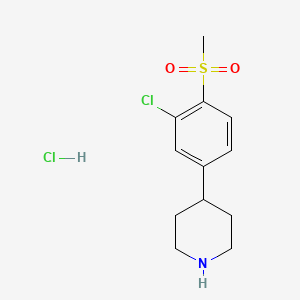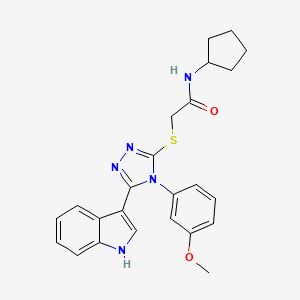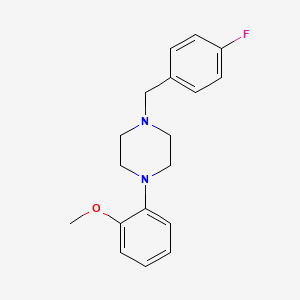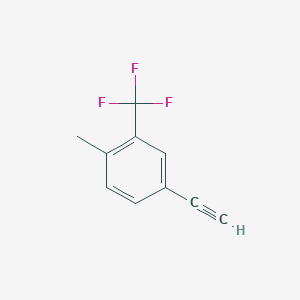
4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1343862-48-5 . It has a molecular weight of 184.16 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 . This code can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
This compound has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a boiling point of 60 °C/30 mmHg , a flash point of 20 °C , a density of 1.19 , and a refractive index of 1.46 .Applications De Recherche Scientifique
Aggregation-Induced Emission and Explosive Detection One notable application involves the synthesis of tetraphenylethene-containing diyne, closely related to 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene, for the development of materials that exhibit aggregation-induced emission (AIE) properties. This phenomenon is utilized in the creation of hyperbranched polymers with high thermal stability, which are soluble in common organic solvents and demonstrate intense emission in poor solvents and solid states. Such materials have potential uses in fluorescent photopatterning, optical limiting, and notably, as chemosensors for explosives detection due to their ability to quench emission efficiently in the presence of picric acid, suggesting promising applications in security and environmental monitoring (Hu et al., 2012).
Sensing Applications The compound's derivative, 1,3,5-tris(4-trans-Pt(PEt3)2I(ethynyl)phenyl)benzene, was used in creating PtII6 nanoscopic cages with an organometallic backbone. These cages exhibit fluorescence quenching upon exposure to picric acid, making them selective sensors for explosives. This specificity, combined with a detection limit at the ppb level, underscores the compound's potential in developing sensitive and selective detection systems for hazardous materials, which is crucial for both environmental safety and security applications (Samanta & Mukherjee, 2013).
Organic Synthesis and Material Science In material science and organic synthesis, derivatives of this compound have been instrumental in the development of novel polymers and catalysts. For instance, its utilization in the synthesis of polymers that can undergo spontaneous thermoreversible polymerization showcases the adaptability of this compound in creating materials with unique properties such as reversible polymerization/depolymerization, high solubility, and the ability to form nanostructured macromolecular aggregates. These attributes are significant for advancements in materials science, offering new possibilities for smart materials and nanotechnology (Cappelli et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethynyl-1-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIJMKGALWPHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

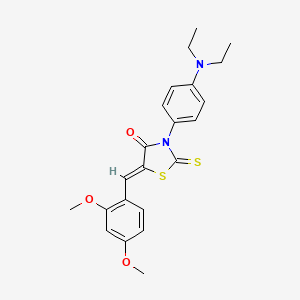
![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2668572.png)
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)

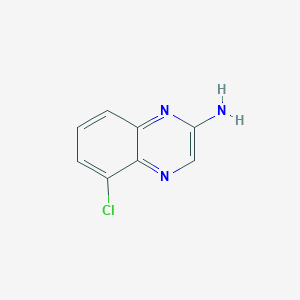
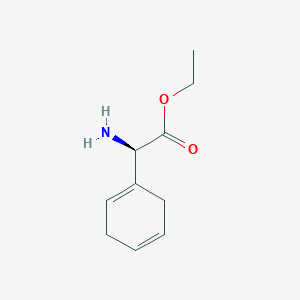

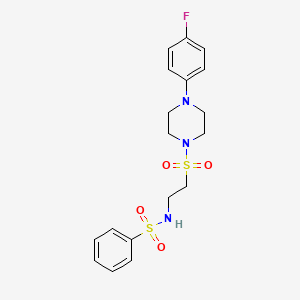
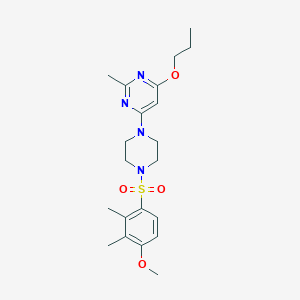
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2668581.png)
